1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane
Overview
Description
1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane is a useful research compound. Its molecular formula is C6F12O2 and its molecular weight is 332.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Scientific Research Applications
Synthesis and Characterization of Fluoropolymers
The compound is used in the synthesis of new fluoropolymers. A study by Smith and Babb (1996) discusses the creation of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, a new class of fluorosiloxane polymers. These polymers are noted for their well-defined linear structure and thermal stability, making them suitable for various applications in materials science (Smith & Babb, 1996).
Plasma Etching in Semiconductor Manufacturing
Hydrofluorocarbons, including the compound , are significant in plasma etching for semiconductor manufacturing. Li et al. (2016) conducted a systematic study evaluating the impact of molecular structure parameters of hydrofluorocarbon precursors on plasma deposition and etching performance. Their findings contribute to the understanding of how such compounds can enhance the efficiency of semiconductor fabrication processes (Li, Gupta, Pallem, & Oehrlein, 2016).
Green Chemistry Applications
In the realm of green chemistry, Li et al. (2010) presented a process involving the compound for synthesizing a potent cholesteryl ester transfer protein (CETP) inhibitor. This process emphasizes regiospecific and diastereoselective reactions, crucial for creating complex molecules with high purity and yield, demonstrating the compound's utility in sustainable chemical synthesis (Li, Russell, Hongfeng, Zhang, Ballentine, Spink, Branum, Liu, Chen, Rammeloo, Aelterman, Sorgi, & Murray, 2010).
Hydrogen-Bonded Alcohol Structures
A study by Singh, Twamley, and Shreeve (2001) on trifluoromethylated alcohols, including derivatives of the compound, explores their synthesis and structural characterization through X-ray analyses. These findings are relevant to understanding the molecular interactions and properties of such substances (Singh, Twamley, & Shreeve, 2001).
Chromatography Applications
The compound's derivatives are also used in chromatography. Belen'kii, Vitenberg,and D'yakonov (1964) researched 1,2,3-Tris (2-cyanoethoxy)-propane, a derivative, as a selective phase for cis-trans isomers in gas-liquid chromatography. This highlights the compound's relevance in analytical chemistry, particularly in separating complex mixtures (Belen'kii, Vitenberg, & D'yakonov, 1964).
Dental Composite Research
In the field of dentistry, Pereira, Nunes, and Kalachandra (2002) explored the use of Bis-GMA and derivatives in dental composites. Their study focused on polymerization kinetics and properties, indicating the potential of such compounds in creating advanced dental materials (Pereira, Nunes, & Kalachandra, 2002).
Physical Property Analysis
Rausch, Kretschmer, Will, Leipertz, and Fröba (2015) conducted a study on the liquid density, viscosity, and surface tension of hydrofluoroethers, including derivatives of the compound. Their research provides valuable data for understanding the physical properties of these substances in various applications (Rausch, Kretschmer, Will, Leipertz, & Fröba, 2015).
Properties
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1-(1,2,2-trifluoroethenoxy)-3-(trifluoromethoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O2/c7-1(8)2(9)19-4(12,13)3(10,11)5(14,15)20-6(16,17)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWNWGPNBZIACR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896481 | |
Record name | Hexafluoro-1-trifluoromethoxy-3-trifluorovinyloxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40573-09-9 | |
Record name | 1,1,2,2,3,3-Hexafluoro-1-[(1,2,2-trifluoroethenyl)oxy]-3-(trifluoromethoxy)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40573-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexafluoro-1-trifluoromethoxy-3-trifluorovinyloxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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